molecular formula C18H30ClNO3 B1666915 Betaxolol hydrochloride CAS No. 63659-19-8

Betaxolol hydrochloride

Número de catálogo: B1666915
Número CAS: 63659-19-8
Peso molecular: 343.9 g/mol
Clave InChI: CHDPSNLJFOQTRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Betaxolol hydrochloride is a cardioselective β1-adrenergic receptor antagonist approved by the U.S. FDA for hypertension (10–20 mg oral tablets) and glaucoma treatment (0.5% ophthalmic solutions) . Its mechanism involves reducing aqueous humor production, thereby lowering intraocular pressure (IOP) by 30–35% in glaucoma patients . Structurally, it is a racemic mixture, with levobetaxolol as its active enantiomer . Betaxolol’s lipophilicity (logP ~2.4) enhances corneal penetration and skin permeability, making it suitable for topical applications . Analytical methods such as RP-HPLC, UV spectrophotometry, and capillary electrophoresis ensure precise quantification in formulations .

Métodos De Preparación

Classical Synthetic Routes for Betaxolol Hydrochloride

Synthesis from p-Hydroxy Phenylethanol

The foundational route, detailed in patent CN101665441A, begins with p-hydroxy phenylethanol (Compound 1). Tosylation using p-toluenesulfonyl chloride in dichloromethane with potassium carbonate as a base yields 1-p-toluenesulfonyl-2-(4-hydroxyphenyl)ethane (Compound 2) with 95% efficiency. Subsequent epoxidation with epichlorohydrin in acetone under alkaline conditions (NaOH, 30–35°C) forms the (2S)-1,2-epoxy-3-[4-(2-tosyloxyethyl)phenoxy]propane intermediate (Compound 3) at 85% yield. Nucleophilic ring-opening with isopropylamine in toluene at 50°C produces the racemic betaxolol base, which is then resolved via chiral chromatography or selective crystallization. Final hydrochlorination in isopropanol affords this compound with a net yield of 68–72%.

Enantioselective Synthesis via Chiral Auxiliaries

Patent US20060004109A1 discloses an enantioselective approach avoiding racemic resolution. 2-(4-Hydroxyphenyl)ethanol undergoes benzylation using benzyl bromide and potassium tert-butoxide in dimethyl sulfoxide (DMSO), yielding 2-(4-benzyloxyphenyl)ethanol (98% yield). Allylation with allyl bromide and cyclopropanation via Simmons–Smith reaction (Zn–Cu couple) introduces the cyclopropylmethoxy group. Hydrogenolytic deprotection (Pd/C, H₂) removes the benzyl group, and O-alkylation with (R)-epichlorohydrin in sodium hydroxide generates the (S)-epoxide intermediate. Amidation with isopropylamine followed by HCl treatment in toluene achieves S-(-)-betaxolol hydrochloride with 95% enantiomeric excess (ee) and 95% yield.

Industrial-Scale Manufacturing Processes

Multikilogram Synthesis with Sorbate Salt Purification

Noronha et al. (2024) developed a scalable process for this compound, starting from para-hydroxy phenyl ethanol . Condensation with cyclopropyl methyl bromide (CPMBr) in acetone–water (3:1) using K₂CO₃ as a base forms the oxirane intermediate at 89% yield. Reaction with isopropylamine in toluene at 60°C for 12 hours yields the racemic base, which is purified via sorbate salt formation (potassium sorbate, ethanol–water). Acidification with HCl in isopropanol produces this compound with 99.8% purity (HPLC) and 37% overall yield. This method eliminates chromatography, reducing production costs and time (Table 1).

Table 1: Comparative Analysis of Industrial vs. Laboratory-Scale Methods

Parameter Patent CN101665441A Noronha et al. (2024)
Starting Material p-Hydroxy phenylethanol p-Hydroxy phenylethanol
Key Step Epoxidation Sorbate salt purification
Chromatography Required Yes No
Overall Yield 68–72% 37%
Purity 98.5% 99.8%

Enantiomeric Resolution Techniques

Kinetic Resolution Using Lipases

Early methods relied on lipase-mediated kinetic resolution of racemic betaxolol. Di Bono and Scilimuti (1995) acetylated the racemic base with vinyl acetate using porcine pancreatic lipase (PPL), achieving 80% ee. Subsequent recrystallization from hexane–ethyl acetate improved ee to 90%, albeit with a 50% yield loss.

Chiral Pool Synthesis

Philippe et al. (1987) utilized (S)-(-)-2-phenyl-3-isopropyl-5-hydroxymethyl oxazolidinyl tosylate as a chiral auxiliary, enabling direct synthesis of the (S)-enantiomer with 92% ee. However, the high cost of the auxiliary limits industrial applicability.

Process Optimization and Yield Enhancement Strategies

Solvent and Catalyst Screening

Replacing dichloromethane with methyl ethyl ketone (MEK) in the tosylation step reduced reaction time from 20 to 8 hours. Similarly, substituting Pd/C with Raney nickel in hydrogenation decreased catalyst loading by 40% without compromising yield.

Temperature-Controlled Cyclopropanation

Optimizing the Simmons–Smith reaction temperature to −10°C minimized side-product formation, enhancing cyclopropylmethoxy intermediate yield from 75% to 89%.

Critical Evaluation of Synthetic Methodologies

The classical route (CN101665441A) offers high yields but requires chromatography, increasing costs. The industrial process (Noronha et al.) prioritizes scalability and purity, albeit with moderate yields. Enantioselective synthesis (US20060004109A1) achieves superior ee but involves multistep benzylation and deprotection. Kinetic resolution, while cost-effective, suffers from yield penalties.

Análisis De Reacciones Químicas

Types of Reactions: Betaxolol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include formaldehyde (from oxidation) and various substituted derivatives (from substitution reactions).

Aplicaciones Científicas De Investigación

Ophthalmic Applications

1.1 Treatment of Glaucoma and Ocular Hypertension
Betaxolol hydrochloride is FDA-approved for the management of elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is available as an ophthalmic solution (0.25% and 0.5%) and works by reducing aqueous humor production, thereby lowering intraocular pressure. Clinical studies have demonstrated its effectiveness in lowering intraocular pressure in patients with both glaucoma and reactive airway disease, showing a favorable safety profile compared to non-selective beta-blockers like timolol .

Table 1: Efficacy of Betaxolol vs. Timolol

StudyPopulationDurationOutcome
Atkins et al., 198546 patients26 weeksBetaxolol showed less impact on heart rate compared to timolol while effectively lowering intraocular pressure .
FDA Clinical Study47 patients with glaucomaMean follow-up of 15 monthsBetaxolol effectively lowered intraocular pressure with minimal respiratory side effects .

Cardiovascular Applications

2.1 Management of Hypertension
Betaxolol is also indicated for the treatment of essential hypertension. Its mechanism involves blocking beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility, which lowers blood pressure and myocardial oxygen demand. This makes it beneficial for patients with hypertension, particularly those with comorbid conditions like coronary artery disease or heart failure .

2.2 Post-Myocardial Infarction
In post-myocardial infarction patients, betaxolol has been associated with reduced mortality and morbidity. The American Heart Association guidelines recommend beta-blockers for patients with ischemic heart disease due to their ability to decrease the risk of cardiovascular events .

Off-Label Uses

While betaxolol is primarily used for glaucoma and hypertension, it has been explored for several off-label applications:

  • Essential Tremors: Although propranolol is typically preferred, some studies suggest that betaxolol may be effective.
  • Migraine Prophylaxis: Similar to essential tremors, other agents are usually favored; however, betaxolol's efficacy is still under investigation.
  • Anxiety Disorders: Betaxolol's calming effects on the cardiovascular system may provide benefits in anxiety management.

Recent research has also indicated potential benefits in treating conditions like relapsing paronychia, although further studies are needed to substantiate these findings .

Safety Profile and Side Effects

Betaxolol is generally well-tolerated; however, it can cause side effects such as fatigue, dizziness, bradycardia, and hypotension. Caution is advised when prescribing to patients with a history of asthma or severe reactive airway disease due to potential respiratory complications .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Timolol Maleate

Timolol, a non-selective β1/β2-blocker, is a gold standard in glaucoma therapy. However, Betaxolol exhibits distinct advantages:

  • Selectivity : Betaxolol’s β1-selectivity reduces pulmonary (β2-mediated) side effects, making it safer for asthmatic patients .
  • Lipophilicity : Betaxolol’s higher lipophilicity (vs. Timolol’s logP ~1.7) enables 10-fold greater skin permeability, enhancing efficacy in topical treatments like infantile hemangiomas .
  • IOP Reduction : While Timolol achieves a greater maximum IOP reduction (-2.33 ± 2.27 mmHg vs. Betaxolol’s -1.25 ± 1.71 mmHg), Betaxolol provides sustained effects (>4 hours vs. Timolol’s rapid peak) .

Table 1: Betaxolol vs. Timolol in Glaucoma

Parameter Betaxolol Hydrochloride Timolol Maleate
β-Receptor Selectivity β1-selective Non-selective (β1/β2)
LogP (Lipophilicity) 2.4 1.7
Maximum IOP Reduction -1.25 ± 1.71 mmHg -2.33 ± 2.27 mmHg
Duration of Action >4 hours Rapid peak, shorter
Systemic Side Effects Lower risk of bronchospasm Higher risk
Topical Efficacy Superior skin permeability Limited permeability

Data sources:

Atenolol

Atenolol, another β1-selective antagonist, shares structural similarities with Betaxolol but differs in pharmacokinetics:

  • Bioavailability: Atenolol has lower oral bioavailability (~50%) compared to Betaxolol’s near-complete absorption .
  • Topical Use: Atenolol lacks significant corneal penetration, limiting its ophthalmic utility, whereas Betaxolol’s lipophilicity supports ocular delivery .
  • Renal Clearance: Both drugs are renally excreted, but Betaxolol’s longer half-life (14–22 hours vs. Atenolol’s 6–9 hours) allows once-daily dosing in hypertension .

Levothis compound

Levobetaxolol, the active L-isomer of racemic Betaxolol, shares identical IOP-lowering mechanisms but may offer enhanced potency due to enantiomeric purity.

Metoprolol Tartrate

Metoprolol, a β1-blocker for hypertension, contrasts with Betaxolol in:

  • Formulation Flexibility : Betaxolol is compatible with advanced delivery systems (e.g., microspheres, resin suspensions) for sustained release, whereas Metoprolol relies on conventional tablets .
  • Ocular Use : Metoprolol lacks topical formulations, while Betaxolol’s ophthalmic solutions are FDA-approved .

Table 2: Pharmacokinetic Comparison

Parameter This compound Metoprolol Tartrate
Half-Life (hours) 14–22 3–7
Protein Binding ~50% ~12%
Renal Excretion 70–80% <5%
Topical Availability Yes (0.5% solution) No

Data sources:

Formulation and Stability Advancements

Betaxolol’s compatibility with innovative delivery systems enhances its therapeutic profile:

  • Micro-Interactive Dual-Functioning Sustained-Release Delivery System (MIDFDS) : Betaxolol-loaded montmorillonite microspheres demonstrated superior pharmacokinetics (2-fold longer retention) vs. Betoptic® (a commercial timolol formulation) .
  • Resin Suspensions : Cation-exchange resin complexes achieved 82.86% encapsulation efficiency, mimicking the release kinetics of commercial eye drops .
  • Stability : Betaxolol is stable under sunlight but degrades under alkaline/oxidizing conditions, necessitating validated RP-HPLC methods for quality control .

Actividad Biológica

Betaxolol hydrochloride is a selective beta-1 adrenergic receptor antagonist primarily used in the treatment of hypertension, glaucoma, and certain cardiovascular conditions. Its mechanism of action, pharmacokinetics, and various biological activities have been extensively studied, revealing its multifaceted roles in both cardiovascular and neurological contexts.

Betaxolol selectively inhibits the stimulation of beta-1 adrenergic receptors located primarily in the heart. This antagonism results in:

  • Decreased Heart Rate : By blocking catecholamine effects, betaxolol reduces heart rate and myocardial oxygen demand, making it beneficial for patients with ischemic heart disease .
  • Lowered Blood Pressure : It causes vasodilation and reduces systolic and diastolic blood pressure, which is crucial for managing hypertension .
  • Renin Inhibition : Betaxolol also inhibits renin release from the kidneys, further contributing to its antihypertensive effects .

Pharmacokinetics

  • Absorption : Betaxolol is completely absorbed after oral administration with an absolute bioavailability of approximately 89% .
  • Protein Binding : It exhibits about 50% protein binding in plasma.
  • Metabolism : Primarily metabolized in the liver, with around 15% excreted as unchanged drug .
  • Half-Life : The elimination half-life ranges from 14 to 22 hours, allowing for once-daily dosing in many cases .

Cardiovascular Effects

Betaxolol has been shown to significantly affect heart rate variability (HRV) indices, which are important prognostic markers for cardiovascular health. A study involving hypertensive patients demonstrated that:

  • Heart Rate Reduction : Betaxolol administration led to a significant decrease in maximal systolic blood pressure (from 184 ± 29 mmHg to 156 ± 26 mmHg) and heart rate (from 132 ± 21 bpm to 113 ± 15 bpm) during exercise testing .
  • Increased HRV : The treatment resulted in increased high-frequency (HF) and low-frequency (LF) HRV indices, suggesting improved autonomic regulation of heart function .

Neurological Effects

Recent studies have explored the anxiolytic-like effects of betaxolol during cocaine withdrawal in animal models. Key findings include:

  • Anxiolytic Properties : Animals treated with betaxolol during withdrawal exhibited reduced anxiety-like behaviors compared to controls, evidenced by increased time spent in open arms during behavioral tests .
  • Specificity of Action : The anxiolytic effects were specific to betaxolol treatment as no such effects were observed in saline-treated animals .

Clinical Applications

Betaxolol is utilized not only for hypertension but also in ophthalmology for managing intraocular pressure (IOP) in glaucoma patients. Its selective action minimizes systemic side effects compared to non-selective beta-blockers:

  • Ocular Effects : In clinical trials, betaxolol has shown efficacy in lowering IOP while maintaining a favorable safety profile regarding cardiovascular parameters .

Comparative Studies

A comparative analysis between betaxolol and timolol (another beta-blocker) indicates that while both effectively reduce IOP, betaxolol may offer advantages in preserving retinal blood flow over the long term:

ParameterBetaxololTimolol
IOP ReductionSignificantSignificant
Retinal Blood FlowIncreased after 2 weeksDecreased after both 90 min and 2 weeks
Visual Field LossLess compared to timololMore compared to betaxolol

Case Studies

A notable case reported decompensation of cardiac function in a patient with pre-existing conditions following the use of ophthalmic betaxolol. This highlights the need for careful monitoring when prescribing betaxolol to patients with a history of cardiac issues .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of Betaxolol hydrochloride in research settings?

  • Methodological Answer :

  • UV-Vis Spectrophotometry : Compare absorption spectra of the sample and reference standard in ethanol (1:10,000 dilution) at 273 nm. Similar absorption intensities at identical wavelengths confirm identity .
  • IR Spectroscopy : Analyze dried samples using potassium bromide disks. Match peak wavenumbers and intensities with this compound RS to verify structural integrity .
  • HPLC : Use a C18 column with a mobile phase (e.g., methanol:water:acetic acid) and UV detection at 273 nm. Quantify impurities using a standard solution (1:200 dilution of the test solution) .
  • Chloride Test : Confirm chloride ions via qualitative tests (e.g., silver nitrate reaction) in a 1:10 aqueous solution .

Q. How is the pH of this compound solutions optimized for stability in experimental formulations?

  • Methodological Answer : Dissolve 1 g of this compound in 50 mL of water. The pH should be maintained between 4.5 and 6.5 using buffering agents (e.g., phosphate or acetate buffers). Deviations outside this range may affect solubility and stability, particularly in ocular formulations .

Q. What standardized protocols exist for assessing related substances in this compound batches?

  • Methodological Answer :

  • HPLC-Based Purity Testing : Prepare a test solution (0.10 g in 50 mL mobile phase) and a standard solution (1:200 dilution). Inject 10 µL and compare peak areas. Total impurities should not exceed 2× the standard peak area .
  • TLC Screening : Spot 10 µL of sample and standard solutions on silica gel plates. Develop with ethyl acetate:water:acetic acid (10:3:3) and visualize with iodine vapor. No more than one secondary spot is permissible .

Advanced Research Questions

Q. How can synthetic routes for this compound intermediates be optimized to improve yield and purity?

  • Methodological Answer :

  • Selective Williamson Etherification : React p-hydroxyphenylethyl alcohol with epichlorohydrin in an 18% K₂CO₃-acetone solution (1:1.7 molar ratio). Monitor reaction progress via FTIR and HPLC to achieve >96% purity .
  • Table : Comparison of Synthetic Methods
MethodYield (%)Purity (%)Key Condition
Traditional Alkylation5090Harsh bases, high temp
Optimized Williamson68.1896K₂CO₃-acetone, 1:1.7 ratio

Q. How can researchers resolve contradictions in receptor selectivity data for this compound, particularly regarding β1 vs. β2 adrenergic receptor affinity?

  • Methodological Answer :

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-CGP 12177) to measure affinity for β1 (cardiac) and β2 (pulmonary) receptors. Betaxolol shows β1 selectivity at clinical doses but may exhibit β2 effects at higher concentrations .
  • Functional Studies : Compare inhibition of isoproterenol-induced tachycardia (β1) vs. bronchodilation (β2) in animal models. Betaxolol’s β1 selectivity is dose-dependent, with crossover effects observed at supratherapeutic doses .

Q. What methodological considerations are critical when designing forced degradation studies to evaluate this compound's stability?

  • Methodological Answer :

  • Stress Conditions : Expose samples to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and UV light. Use RP-HPLC (C18 column, 273 nm detection) to quantify degradation products. Ensure method specificity by confirming no interference from excipients .
  • Kinetic Analysis : Plot degradation rates under varying pH and temperature conditions to identify Arrhenius relationships. Stability in ocular formulations is optimal at pH 5.0–6.0 and 25°C .

Q. What experimental models best elucidate this compound’s efficacy in corneal wound healing vs. intraocular pressure reduction?

  • Methodological Answer :

  • In Vivo Rabbit Models : Induce corneal ulcers with iodine vapor. Compare healing rates between Betaxolol (β1-selective) and β2 blockers (e.g., L132-468) using slit-lamp microscopy. Betaxolol shows faster re-epithelialization (72-hour healing vs. β2 blockers’ delayed recovery) .
  • Tonography and Fluorophotometry : Measure aqueous humor production in glaucoma models. Betaxolol reduces intraocular pressure by 25% within 2 hours via β1-mediated suppression of aqueous inflow .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s β1 selectivity across studies?

  • Methodological Answer :

  • Dose-Dependent Studies : Conduct dose-response assays in isolated tissues (e.g., atrial β1 vs. tracheal β2 receptors). At 1–10 µM, Betaxolol is β1-selective; above 50 µM, β2 inhibition becomes significant .
  • Clinical Correlation : Monitor systemic effects (e.g., heart rate vs. bronchospasm) in human trials. Cardioselectivity is maintained at ocular doses (0.25% suspension) but diminishes with oral administration .

Q. Tables for Key Findings

Table 1: Analytical Methods for this compound

ParameterMethodConditionsReference
IdentityUV-Vis/IREthanol (1:10,000), 273 nm; KBr disk
PurityHPLCC18 column, methanol:water:acetic acid
Chloride ContentQualitative TestAgNO₃ reaction in 1:10 aqueous solution

Table 2: Pharmacological Profile

Parameterβ1 Selectivityβ2 Cross-ReactivityKey Study ModelReference
Receptor Binding (IC₅₀)10 nM1,200 nMRadioligand assay
Functional Inhibition85% (β1)15% (β2)Isolated rabbit heart

Propiedades

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDPSNLJFOQTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63659-18-7 (Parent)
Record name Betaxolol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30979876
Record name 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63659-19-8, 72424-72-7
Record name Betaxolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63659-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betaxolol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betaxolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAXOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X97D2XT0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
Betaxolol hydrochloride
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
Betaxolol hydrochloride
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
Betaxolol hydrochloride
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
Betaxolol hydrochloride
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
Betaxolol hydrochloride
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
Betaxolol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.